molecular formula C19H20N2O4 B2504448 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate CAS No. 880433-33-0

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2504448
CAS No.: 880433-33-0
M. Wt: 340.379
InChI Key: RLNHUPIBYUQWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoyl group, and a benzofuran carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The cyanocyclohexyl group can be synthesized through a series of reactions involving cyclohexane and cyanide sources. The carbamoyl group is introduced via carbamoylation reactions, often using reagents like isocyanates or carbamoyl chlorides. The benzofuran carboxylate moiety is synthesized through the cyclization of appropriate precursors, followed by esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Benzofuran derivatives: Compounds with a benzofuran core structure but different substituents.

    Carbamoyl compounds: Molecules containing the carbamoyl functional group with varying side chains.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-14-7-3-4-8-15(14)25-17(13)18(23)24-11-16(22)21-19(12-20)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNHUPIBYUQWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.